molecular formula C19H16F2N2O3S B2798094 Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1322019-64-6

Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2798094
CAS RN: 1322019-64-6
M. Wt: 390.4
InChI Key: CNHXBLQMKFVSMJ-QOCHGBHMSA-N
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Description

“Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This compound also contains a difluorobenzoyl group and a methyl acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring, for example, would contribute to the compound’s aromaticity, which could affect its chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. The presence of the benzothiazole ring, the difluorobenzoyl group, and the methyl acetate group could each influence how the compound reacts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Anticancer Activity

Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate has shown promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Notably, compounds derived from this molecule exhibit strong activity against HepG2 cells, suggesting its relevance in cancer therapy .

Antioxidant Properties

The compound demonstrates significant antioxidant activity. Specifically, it has been found to inhibit the production of 4-[(1H-benzo[d]imidazol-2-yl)diazenyl]-1H-pyrazole-3,5-diamine, a potent antioxidant . This property could be valuable in combating oxidative stress-related diseases.

Organic Synthesis

Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate serves as a versatile precursor in organic synthesis. Its reactions with various nucleophiles yield diverse products, including amino-substituted acrylonitriles and heterocyclic compounds .

Computational Modeling

Researchers have performed molecular modeling studies on related compounds (e.g., compound 22 and 24). These investigations provide insights into their binding interactions with specific protein targets, aiding drug design and optimization .

Crystallography and Structural Studies

The crystal structure of N-2,6-difluorobenzoyl-N’-[1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile], a precursor to our compound, has been determined. Such studies contribute to our understanding of molecular conformations and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve interacting with certain proteins or other molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studying its properties, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S/c1-10-7-11(2)17-14(8-10)27-19(23(17)9-15(24)26-3)22-18(25)16-12(20)5-4-6-13(16)21/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHXBLQMKFVSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=NC(=O)C3=C(C=CC=C3F)F)N2CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate

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